molecular formula C21H26N2O7 B14772197 Phthalimidinoglutarimide-5'-C3-O-PEG1-C2-acid

Phthalimidinoglutarimide-5'-C3-O-PEG1-C2-acid

Cat. No.: B14772197
M. Wt: 418.4 g/mol
InChI Key: FGBSCBDPBOTDEW-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phthalimide and glutarimide moieties linked through a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG spacer using standard organic synthesis techniques such as esterification or amidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to monitor the purity and stability of the compound throughout the production cycle.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane or ethanol. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biocompatibility makes it suitable for use in biological assays and as a linker in bioconjugation techniques.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid exerts its effects involves its interaction with specific molecular targets and pathways. The PEG spacer enhances its solubility and allows it to interact more effectively with biological molecules. The phthalimide and glutarimide moieties can form stable complexes with various targets, facilitating their transport and delivery within biological systems.

Comparison with Similar Compounds

Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid can be compared with other similar compounds such as:

    Phthalimidinoglutarimide-5’-C3-O-PEG4-C2-amine HCl: This compound has a longer PEG spacer, which may enhance its solubility and biocompatibility further.

    Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid: Similar in structure but with a different PEG length, affecting its physical and chemical properties.

The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid lies in its specific PEG length and the combination of phthalimide and glutarimide moieties, which provide a balance of solubility, stability, and reactivity.

Properties

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H26N2O7/c24-18-6-5-17(20(27)22-18)23-13-15-12-14(3-4-16(15)21(23)28)2-1-8-29-10-11-30-9-7-19(25)26/h3-4,12,17H,1-2,5-11,13H2,(H,25,26)(H,22,24,27)

InChI Key

FGBSCBDPBOTDEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCC(=O)O

Origin of Product

United States

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